molecular formula C9H6BrF3 B6335578 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene CAS No. 136476-20-5

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Cat. No.: B6335578
CAS No.: 136476-20-5
M. Wt: 251.04 g/mol
InChI Key: DEAILPKMQOFCRE-UHFFFAOYSA-N
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Description

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trifluoropropenyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Addition: Halogens (e.g., chlorine, bromine) in inert solvents such as chloroform or carbon tetrachloride.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.

Major Products

    Substitution: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)phenol or 4-(3,3,3-trifluoroprop-1-en-2-yl)aniline.

    Addition: Formation of 1,2-dibromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

    Oxidation: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene oxide.

    Reduction: Formation of 1-bromo-4-(3,3,3-trifluoropropyl)benzene.

Scientific Research Applications

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the trifluoropropenyl group act as reactive sites for nucleophilic and electrophilic attacks, respectively. The presence of the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents .

Comparison with Similar Compounds

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAILPKMQOFCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-BuLi (9.5 mL, 2.5 M solution with toluene, 24 mmol) was added to a stirring mixture of methyltriphenylphosphonium bromide (8.5 g, 24 mmol) and THF (100 mL) at room temperature under a nitrogen atmosphere. After 1 h, 1-(4-bromophenyl)-2,2,2-trifluoroethanone (3.0 mL, 20 mmol, Sigma-Aldrich, St. Louis, Mo.) was added. After an additional 1 h, saturated aqueous ammonium chloride (50 mL) was added. The mixture was partitioned between diethyl ether (100 mL) and saturated aqueous ammonium chloride (50 mL). The layers were separated, the organic material was washed sequentially with saturated aqueous ammonium chloride (50 mL) and brine (50 mL), dried (MgSO4), and purified via column chromatography (35 g of silica, 1% EtOAc in hexanes) to provide 1-bromo-4-(1-(trifluoromethyl)ethenyl)benzene (3.5 g) as an orange oil.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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